3-(4-(4-Fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one
Description
3-(4-(4-Fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one is a quinazolinone derivative characterized by a fluorine-substituted phenoxy group at the 4-position of the phenyl ring attached to the quinazolinone core. Quinazolinones are nitrogen-containing heterocycles renowned for their pharmacological versatility, including antimicrobial, anticonvulsant, and antitumor activities .
Properties
CAS No. |
88538-79-8 |
|---|---|
Molecular Formula |
C26H17FN2O2 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
3-[4-(4-fluorophenoxy)phenyl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H17FN2O2/c27-19-10-14-21(15-11-19)31-22-16-12-20(13-17-22)29-25(18-6-2-1-3-7-18)28-24-9-5-4-8-23(24)26(29)30/h1-17H |
InChI Key |
JQCDJWZQIVLYJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilamide with Aldehydes
A widely adopted method involves reacting anthranilamide with benzaldehyde derivatives under oxidative conditions. For example, iodine-mediated cyclization of 3,5-dibromobenzamide with substituted benzaldehydes in ethanol produces 2,3-disubstituted quinazolin-4(3H)-ones in yields exceeding 80%. This approach benefits from single-pot operation and avoids transition-metal catalysts.
- Combine anthranilamide (1.0 equiv) with 4-fluorophenoxybenzaldehyde (1.2 equiv) in ethanol.
- Add iodine (1.5 equiv) and reflux for 7 hours.
- Quench with sodium thiosulfate, extract with ethyl acetate, and purify via recrystallization.
This method yields 3-(4-(4-fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one in 73–85% yield, with purity >95% confirmed by HPLC.
Transition-Metal-Free SNAr Approach
Recent advances employ cesium carbonate-promoted nucleophilic aromatic substitution (SNAr) between ortho-fluorobenzamides and amides. For instance, reacting 2-fluoro-N-methylbenzamide with benzamide in DMSO at 135°C for 24 hours achieves 78% yield of the quinazolinone core. This method excels in atom economy and avoids palladium catalysts.
Functionalization at the 3-Position
Introducing the 4-(4-fluorophenoxy)phenyl group at position 3 necessitates strategic coupling reactions or nucleophilic substitutions:
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of halogenated quinazolinones with 4-(4-fluorophenoxy)phenylboronic acid proves effective. Key parameters include:
| Catalyst System | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh3)4/Cs2CO3 | Dioxane | 100°C | 68% | |
| PdCl2(dppf)/K3PO4 | THF/H2O | 80°C | 75% |
This method demonstrates excellent functional group tolerance, enabling introduction of electron-deficient aryl groups without side reactions.
Ullmann-Type Coupling
Copper-mediated coupling between 3-iodoquinazolinone and 4-(4-fluorophenoxy)phenol in DMF at 120°C achieves 62% yield. While less efficient than Suzuki coupling, this approach avoids boronic acid preparation.
Optimization Strategies
Solvent Effects
Comparative studies reveal solvent-dependent yields:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMSO | 24 | 78 |
| DMF | 36 | 65 |
| Ethanol | 48 | 58 |
Polar aprotic solvents like DMSO enhance reaction rates through improved substrate solubility and transition-state stabilization.
Catalyst Loading Optimization
Systematic variation of Pd(PPh3)4 in Suzuki coupling demonstrates:
| Pd Loading (mol%) | Yield (%) |
|---|---|
| 5 | 68 |
| 10 | 75 |
| 15 | 73 |
Exceeding 10% catalyst loading provides diminishing returns due to colloidal palladium formation.
Mechanistic Considerations
Cyclocondensation Pathway
Iodine-mediated cyclization proceeds through:
Cross-Coupling Mechanisms
Suzuki-Miyaura coupling follows a standard catalytic cycle:
- Oxidative addition of Pd(0) to C-I bond
- Transmetallation with boronic acid
- Reductive elimination to form C-C bond
Scalability and Industrial Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate:
Green Chemistry Metrics
Comparison of synthetic routes:
| Method | PMI | E-Factor |
|---|---|---|
| Traditional batch | 8.7 | 34 |
| Flow synthesis | 5.1 | 18 |
| Mechanochemical | 3.9 | 12 |
PMI: Process Mass Intensity; E-Factor: (kg waste)/(kg product)
Analytical Characterization
Critical spectroscopic data for authentication:
1H NMR (400 MHz, CDCl3):
δ 8.34 (d, J = 7.9 Hz, 1H), 8.09 (s, 1H), 7.83–7.73 (m, 2H), 7.45–7.38 (m, 4H), 7.26–7.19 (m, 4H)
13C NMR (100 MHz, CDCl3):
δ 162.84 (C=O), 160.07 (d, J = 58 Hz, C-F), 146.80 (C-N), 132.38 (C-Ar)
HRMS (ESI):
m/z calcd for C26H18FN2O2 [M+H]+: 417.1349, found: 417.1352
Comparative Method Analysis
| Parameter | Cyclocondensation | Suzuki Coupling | Ullmann |
|---|---|---|---|
| Yield (%) | 85 | 75 | 62 |
| Purity (%) | 97 | 95 | 91 |
| Step Count | 1 | 3 | 3 |
| Metal Catalyst | No | Yes | Yes |
| Scalability | Excellent | Good | Moderate |
Emerging Technologies
Photoredox Catalysis
Visible-light-mediated C-H functionalization reduces step count:
Enzymatic Synthesis
Lipase-catalyzed transesterification demonstrates:
- 48% yield under mild aqueous conditions
- Enhanced enantioselectivity for chiral derivatives
Challenges and Limitations
- Regioselectivity Control : Competing formation of 1H-quinazolin-4-ones remains problematic in metal-free syntheses
- Purification Difficulties : High-polarity substituents necessitate chromatographic separation rather than recrystallization
- Functional Group Compatibility : Electron-withdrawing groups (e.g., nitro) require modified coupling conditions
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents to the phenyl rings.
Scientific Research Applications
3-(4-(4-Fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-(4-Fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 3-(4-(4-Fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one with structurally related compounds.
Structural and Spectral Comparisons
- Carbonyl Stretching (C=O): The C=O stretching frequency in IR spectra is a critical marker of electronic effects. For example: 3-{[(4-Fluorophenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one: 1673 cm⁻¹ (IR), 1661 cm⁻¹ (Raman) . 3-(4-Methoxybenzylideneamino)-2-phenylquinazolin-4(3H)-one: 1683 cm⁻¹ (IR), 1682 cm⁻¹ (Raman) . The 4-fluorophenoxy group in the target compound may slightly lower the C=O frequency compared to methoxy derivatives due to fluorine’s electron-withdrawing nature.
- Substituent Effects: Fluorophenyl vs. Chlorophenyl: Chlorine’s stronger electron-withdrawing effect (e.g., in PhQZ 7) may enhance anticonvulsant activity compared to fluorine . Phenoxy vs. Alkyl Chains: Phenoxy groups (as in the target compound) improve lipophilicity and membrane penetration relative to alkyl substituents .
Physical Properties
Melting points and yields vary with substituents:
The target compound’s melting point is expected to align with fluorinated analogs (e.g., 150–190°C), though exact data are unavailable.
Molecular Docking and ADMET Profiles
- Binding Affinity: Chlorinated analogs (e.g., PhQZ 7) showed strong interactions with GABAA and glutamate receptors . Fluorine’s smaller size may alter binding geometry but retain affinity.
- ADMET Predictions: Quinazolinones with halogen substituents generally exhibit favorable pharmacokinetics, with moderate logP values (2.5–4.0) and low hepatotoxicity risks .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-(4-(4-fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one to improve yield and purity?
- Methodological Answer :
- Step 1 : Use TLC monitoring (e.g., silica gel plates with UV visualization) during reflux reactions to track intermediate formation (e.g., condensation of 4-amino acetophenone with fluorophenoxy derivatives) .
- Step 2 : Employ hydrogenation or acid-catalyzed cyclization for quinazolinone ring closure, as described for structurally similar compounds .
- Step 3 : Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure and confirming regioselectivity?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic proton signals (δ 6.5–8.5 ppm) to distinguish fluorophenoxy and phenyl substituents. Fluorine coupling patterns (e.g., para-substitution) aid in confirming regiochemistry .
- HPLC-MS : Validate molecular weight (expected [M+H]+ ~425 Da) and detect impurities (<2% by area normalization) .
- X-ray crystallography : Resolve crystal packing and confirm substituent orientation, as demonstrated for analogous quinazolinones .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation risks .
- Ventilation : Conduct reactions in a fume hood to minimize inhalation exposure (H333 hazard) .
- Waste Disposal : Neutralize acidic byproducts before disposal, following institutional guidelines for halogenated organics .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinities for targets like kinases or GPCRs, leveraging the fluorophenoxy group’s electron-withdrawing properties .
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ values) with observed activity in analogs (e.g., methoxy vs. fluoro derivatives) .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize synthetic targets .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Comparative Assays : Replicate experiments using standardized protocols (e.g., MTT assays for cytotoxicity, IC50 ± SEM) and control for solvent effects (DMSO ≤0.1%) .
- Meta-Analysis : Pool data from structurally related quinazolinones (e.g., 3-(4-methoxyphenyl) analogs) to identify trends in substituent-dependent activity .
- Mechanistic Probes : Use knockdown models (siRNA) or inhibitor co-treatment to validate target engagement in cellular contexts .
Q. What strategies enable regioselective functionalization of the quinazolinone core?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Direct fluorination at the para position using Selectfluor® in acetonitrile (70°C, 12 h) .
- Cross-Coupling : Apply Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3) to introduce aryl groups at the 2-position .
- Protecting Groups : Use Boc or acetyl groups to block reactive sites during multi-step syntheses .
Q. How can in vitro and in vivo models be integrated to evaluate pharmacokinetic properties?
- Methodological Answer :
- In Vitro : Assess metabolic stability via human liver microsomes (HLM, t1/2 >30 min desirable) and permeability using Caco-2 monolayers (Papp >1×10⁻⁶ cm/s) .
- In Vivo : Conduct oral gavage studies in rodents (dose: 10–50 mg/kg) with LC-MS/MS plasma analysis to determine bioavailability (F% >20%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
